N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide
Overview
Description
N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide is a complex organic compound that features a quinolinium ion, a benzamide group, and a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide typically involves multiple steps:
Formation of the Quinolinium Ion: The quinolinium ion can be synthesized by methylation of quinoline using methyl iodide in the presence of a base.
Acetylation: The quinolinium ion is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Benzamide: The acetylated quinolinium ion is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Bromide Salt: The final step involves the addition of hydrobromic acid to form the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide can undergo various chemical reactions, including:
Oxidation: The quinolinium ion can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium halides in polar solvents.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: The corresponding amine.
Substitution: The substituted halide derivatives.
Scientific Research Applications
N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinolinium ion’s ability to fluoresce under UV light.
Medicine: Explored for its potential as an antimicrobial agent due to the presence of the quinolinium ion, which can disrupt bacterial cell membranes.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide involves its interaction with biological membranes. The quinolinium ion can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This disruption is facilitated by the compound’s amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{4-[2-(1-methylquinolinium-2-yl)vinyl]phenyl}methanamine iodide
- Dequalinium
Uniqueness
N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2.BrH/c1-18-15-16-27(23-10-6-5-9-22(18)23)17-24(28)19-11-13-21(14-12-19)26-25(29)20-7-3-2-4-8-20;/h2-16H,17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLQPWDYEYZTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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